N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Overview
Description
N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Researchers have synthesized and characterized various compounds and polymers incorporating sulfonamide groups, such as N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, for different applications. For instance, polymers like Poly [(4-aminophenyl)sulfonyl] butanediamide (PASB) and its methylated variant (mPASB) have been studied for their desalination capabilities, showing potential in water purification technologies through the creation of composite membranes with polysulfone. These membranes demonstrated significant salt rejection and hydrophilic properties, making them suitable for desalination processes (Padaki et al., 2013).
Desalination Technologies
The desalination study of novel PSAB (poly sulphonyl amino benzamide) and mPSAB blend membranes with polysulfone (PSF) is another application area. These composite membranes, synthesized using novel polymers, are explored for their efficiency in water purification, especially sea water desalination. The research showed promising results in terms of salt rejection and water flux, suggesting their potential use in enhancing desalination technologies (Padaki et al., 2012).
Prodrug Forms for Enhanced Drug Delivery
In the pharmaceutical sector, sulfonamide derivatives have been explored as prodrug forms to improve the solubility and delivery of active pharmaceutical ingredients. Studies on N-acyl derivatives of model sulfonamides have revealed their potential as prodrug forms, offering a promising approach for enhancing drug solubility and delivery while ensuring enzymatic hydrolysis back to the active form in physiological conditions (Larsen et al., 1988).
Antimicrobial and Antifungal Activities
Research into the bioactive properties of sulfonamide derivatives, including those related to this compound, has highlighted their potential in antimicrobial and antifungal applications. Molecular docking studies have indicated that certain sulfonamide compounds exhibit inhibitory activities against fungal proteins, SARS-CoV-1, and SARS-CoV-2 viral proteins, suggesting their utility in addressing various infectious diseases (FazilathBasha et al., 2021).
Properties
IUPAC Name |
N-butyl-4-[(N-methylsulfonylanilino)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-3-4-14-20-19(22)17-12-10-16(11-13-17)15-21(25(2,23)24)18-8-6-5-7-9-18/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKRCAXONQBUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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